

Application Notes: Synthesis of Z-7-Tetradecenal via Z-Selective Wittig Reaction

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Compound of Interest

Compound Name: Z-7-Tetradecenal

Cat. No.: B104267

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Introduction

Z-7-Tetradecenal is an unsaturated aldehyde that functions as a crucial chemical signal in various biological systems.[1] It is a component of the sex pheromone blend for several insect species, making its synthesis valuable for research in chemical ecology and the development of integrated pest management (IPM) strategies.[1] The Wittig reaction is a robust and highly utilized method for creating carbon-carbon double bonds, offering a predictable route for alkene synthesis.[2] By employing a non-stabilized phosphorus ylide, the reaction can be directed to favor the formation of the Z-isomer, providing an effective pathway to **Z-7-Tetradecenal**. [3]

This document provides a detailed protocol for the synthesis of **Z-7-Tetradecenal** using a Z-selective Wittig reaction. The methodology covers the preparation of the necessary phosphonium salt, in-situ generation of the ylide, the olefination reaction, and subsequent purification of the final product.

Reaction Principle

The synthesis is accomplished in two primary stages. First, a phosphonium salt is prepared via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide (1-bromoheptane). Second, this salt is deprotonated with a strong base to form a non-stabilized phosphorus ylide (also known as a phosphorane).[4][5] This highly reactive ylide is not isolated but is reacted in situ with an aldehyde (heptanal). The reaction proceeds through a cyclic oxaphosphetane intermediate.[3][6] Under kinetic control and with non-stabilizing substituents on the ylide, the formation of the cis-oxaphosphetane is favored, which subsequently

decomposes to yield the (Z)-alkene and triphenylphosphine oxide.[3] The formation of the stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[6]

Overall Reaction Scheme

Caption: Overall scheme for the Z-selective Wittig synthesis of **Z-7-Tetradecenal**.

Experimental Protocols

This procedure details the necessary steps for the synthesis, workup, and purification of **Z-7-Tetradecenal**.

Part 1: Synthesis of Heptyltriphenylphosphonium Bromide

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene.
- **Reaction:** Stir the mixture to dissolve the triphenylphosphine. Add 1-bromoheptane (17.9 g, 0.1 mol) to the solution.
- **Reflux:** Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24 hours. A white precipitate will form as the reaction progresses.
- **Isolation:** After 24 hours, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
- **Filtration:** Collect the white solid product by vacuum filtration. Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
- **Drying:** Dry the resulting phosphonium salt under high vacuum to a constant weight. Store the salt in a desiccator as it can be hygroscopic.

Part 2: Wittig Reaction and Synthesis of **Z-7-Tetradecenal**

- **Setup:** Assemble a 500 mL three-neck round-bottom flask under a nitrogen or argon atmosphere. Equip the flask with a magnetic stir bar, a thermometer, and a rubber septum.
- **Phosphonium Salt Suspension:** Add the dried heptyltriphenylphosphonium bromide (44.1 g, 0.1 mol) to the flask. Add 200 mL of anhydrous tetrahydrofuran (THF). Stir to create a suspension.
- **Cooling:** Cool the suspension to 0°C using an ice-water bath.
- **Ylide Formation:** Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF, 100 mL, 0.1 mol), to the stirred suspension via syringe over 30 minutes. The mixture will develop a characteristic deep orange or red color, indicating the formation of the ylide. Continue stirring at 0°C for one hour after the addition is complete.
- **Aldehyde Addition:** Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add a solution of heptanal (11.4 g, 0.1 mol) in 20 mL of anhydrous THF to the ylide solution via syringe over 30 minutes.
- **Reaction:** Allow the reaction to stir at -78°C for 4 hours. The color of the reaction mixture will gradually fade.
- **Warming and Quenching:** After 4 hours, remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification

- Initial Step: The crude product will contain the desired **Z-7-Tetradecenal** and the byproduct, triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, triturate the crude oil with hexanes. The triphenylphosphine oxide is poorly soluble in hexanes and will precipitate.
- Filtration: Filter the mixture to remove the solid triphenylphosphine oxide. Collect the hexane filtrate, which contains the product.
- Column Chromatography: Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel.
- Elution: Use a solvent system of increasing polarity, starting with pure hexanes and gradually increasing the percentage of diethyl ether (e.g., 99:1 to 95:5 hexanes:diethyl ether).
- Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
- Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield **Z-7-Tetradecenal** as a colorless to pale yellow oil.^[7]

Data Presentation

Table 1: Physicochemical Properties of Z-7-Tetradecenal

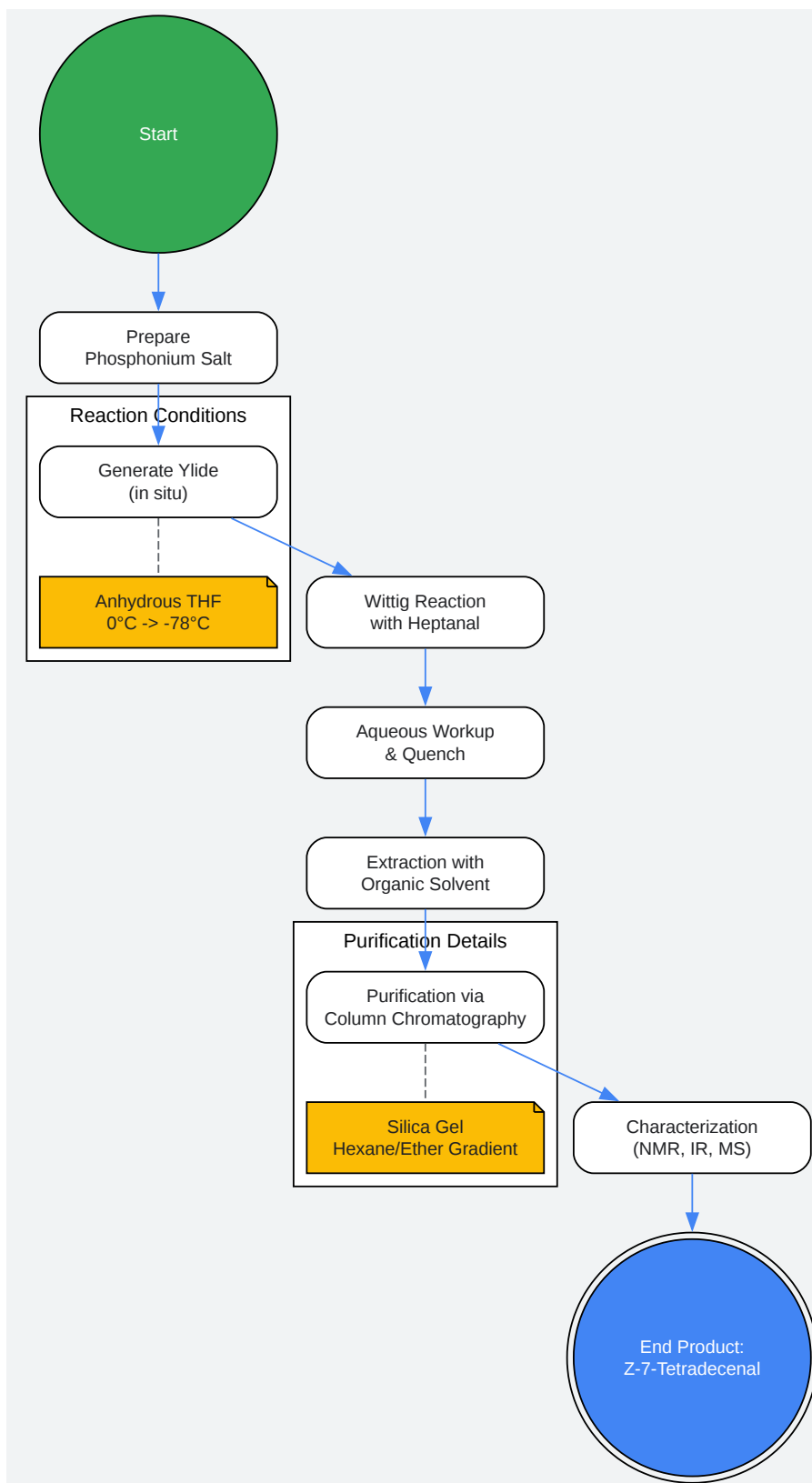
Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₆ O	[8]
Molecular Weight	210.36 g/mol	[9]
Boiling Point	297.4 °C at 760 mmHg (est.)	[10]
Density	0.839 g/cm ³ (est.)	[10]
Refractive Index	1.448 (est.)	[10]
Appearance	Colorless to pale yellow liquid	[7]
Storage Temperature	-20°C	[10]

Table 2: Expected Spectroscopic Data for Z-7-Tetradecenal

Technique	Expected Chemical Shift / Wavenumber	Assignment
¹ H NMR (CDCl ₃)	δ 9.76 (t, J=1.9 Hz, 1H)	-CHO
δ 5.35 (m, 2H)	-CH=CH-	
δ 2.42 (td, J=7.4, 1.9 Hz, 2H)	-CH ₂ CHO	
δ 2.05 (m, 4H)	Allylic -CH ₂ -	
δ 1.2-1.4 (m, 12H)	Aliphatic -CH ₂ -	
δ 0.88 (t, J=6.8 Hz, 3H)	-CH ₃	
¹³ C NMR (CDCl ₃)	δ 202.9	C1 (CHO)
δ 130.5, 129.5	C7, C8 (-CH=CH-)	
δ 43.9	C2 (-CH ₂ CHO)	
δ 31.5, 29.7, 29.1, 28.9, 27.2, 22.6, 22.1	Aliphatic -CH ₂ -	
δ 14.1	C14 (-CH ₃)	
IR (neat)	~2925, 2855 cm ⁻¹	C-H stretch (alkane)
~2720 cm ⁻¹	C-H stretch (aldehyde)	
~1725 cm ⁻¹	C=O stretch (aldehyde)	
~1655 cm ⁻¹	C=C stretch (alkene)	
~725 cm ⁻¹	C-H bend (cis-alkene)	

Note: Spectroscopic data are typical expected values and may vary slightly based on solvent and instrument calibration.

Visualizations



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Caption: Experimental workflow for the synthesis of **Z-7-Tetradecenal**.

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